REACTION_CXSMILES
|
CCOC(O)C(OCC)=O.C(N)(=O)C=C.C([O:18][CH:19]([NH:25][C:26](=[O:29])[CH:27]=[CH2:28])[C:20]([O:22][CH2:23][CH3:24])=[O:21])C>>[C:26]([NH:25][CH:19]([OH:18])[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=[O:29])[CH:27]=[CH2:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(C(=O)OCC)O
|
Name
|
29.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
ethyl acrylamidoglycolate ethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)NC(C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |